molecular formula C12H8ClN3OS B8679971 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride

Cat. No.: B8679971
M. Wt: 277.73 g/mol
InChI Key: WQLMYBOQUXESSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine moiety fused with a thiophene ring, contributes to its diverse chemical reactivity and biological properties.

Properties

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride

InChI

InChI=1S/C12H8ClN3OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,14,15,16)

InChI Key

WQLMYBOQUXESSU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amination: The amino group is introduced via nucleophilic substitution or amination reactions, often using an amine precursor and suitable activating agents.

    Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid derivative to the corresponding carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride moiety, where nucleophiles such as amines, alcohols, or thiols can replace the chloride ion to form amides, esters, or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, thiols, pyridine, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting key cellular pathways. For example, as an enzyme inhibitor, it may block the phosphorylation of substrates by kinases, leading to the inhibition of signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.

    Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives: Known for their ability to modulate glucose metabolism and insulin sensitivity.

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a thiophene ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for drug development and other scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.